Methyl 2-(2,2-difluoroethoxy)-4-hydroxybenzoate
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Overview
Description
Methyl 2-(2,2-difluoroethoxy)-4-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a difluoroethoxy group and a hydroxy group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,2-difluoroethoxy)-4-hydroxybenzoate typically involves the reaction of 2,2-difluoroethanol with 4-hydroxybenzoic acid in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,2-difluoroethoxy)-4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,2-difluoroethoxy)-4-hydroxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2,2-difluoroethoxy)-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,2-difluoroethoxy)-4-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxy group.
Methyl 2-(2,2-difluoroethoxy)-4-chlorobenzoate: Similar structure but with a chloro group instead of a hydroxy group.
Methyl 2-(2,2-difluoroethoxy)-4-nitrobenzoate: Similar structure but with a nitro group instead of a hydroxy group.
Uniqueness
Methyl 2-(2,2-difluoroethoxy)-4-hydroxybenzoate is unique due to the presence of both a difluoroethoxy group and a hydroxy group, which confer distinct chemical and biological properties. The difluoroethoxy group enhances the compound’s stability and lipophilicity, while the hydroxy group allows for hydrogen bonding and potential biological activity. This combination of features makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H10F2O4 |
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Molecular Weight |
232.18 g/mol |
IUPAC Name |
methyl 2-(2,2-difluoroethoxy)-4-hydroxybenzoate |
InChI |
InChI=1S/C10H10F2O4/c1-15-10(14)7-3-2-6(13)4-8(7)16-5-9(11)12/h2-4,9,13H,5H2,1H3 |
InChI Key |
QOHFLYWKWURACL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)O)OCC(F)F |
Origin of Product |
United States |
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